

## The Origin and Development of E7130: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

E7130 is a novel, synthetically derived anticancer agent with a dual mechanism of action, targeting both tumor cells directly through microtubule inhibition and the tumor microenvironment (TME). Its origin lies in the complex natural product halichondrin B, isolated from the marine sponge Halichondria okadai.[1][2] Due to the limited natural supply of halichondrin B, a landmark total synthesis effort was undertaken through a collaboration between the Japanese pharmaceutical company Eisai Co., Ltd. and the laboratory of Professor Yoshito Kishi at Harvard University.[1][3][4] This collaboration not only overcame the supply issue but also enabled the development of E7130, a structurally optimized analog of norhalichondrin B.[5][6] Preclinical and clinical studies have demonstrated E7130's potential as a potent therapeutic agent, particularly through its unique ability to modulate the TME by suppressing cancer-associated fibroblasts (CAFs) and promoting vascular remodeling.[1][7][8] This document provides a comprehensive technical overview of the origin, development, mechanism of action, and available data for E7130.

### Introduction: From Marine Sponge to Synthetic Drug Candidate

The journey of **E7130** began with the isolation of halichondrin B from the marine sponge Halichondria okadai in 1986.[1] This complex polyether macrolide exhibited remarkable



antitumor activity in preclinical models, but its scarcity from natural sources presented a significant barrier to further development.[6][9]

In a significant achievement for synthetic organic chemistry, the research group of Professor Yoshito Kishi at Harvard University accomplished the first total synthesis of halichondrin B in 1992.[6][10] This breakthrough laid the groundwork for a long-standing collaboration with Eisai Co., Ltd. to develop a scalable synthetic route and explore the therapeutic potential of the halichondrin class of molecules.[1][3]

The collaboration's efforts culminated in the development of **E7130**, a structurally simplified and optimized analog of norhalichondrin B.[5][6] A key achievement of this partnership was the successful gram-scale synthesis of **E7130** under Good Manufacturing Practice (GMP) conditions, producing 11.5 grams of the compound with over 99.8% purity, a critical step for enabling clinical trials.[1][9][10][11]

# Mechanism of Action: A Dual Approach to Cancer Therapy

**E7130** exerts its anticancer effects through a dual mechanism of action:

- Microtubule Dynamics Inhibition: Like its natural product predecessor, E7130 is a potent
  inhibitor of microtubule dynamics.[1][7] By disrupting the formation and function of the mitotic
  spindle, E7130 induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.
- Tumor Microenvironment (TME) Amelioration: A key differentiator for **E7130** is its ability to modulate the TME in ways that are unfavorable for tumor growth and may enhance the efficacy of other anticancer therapies.[1][3][7][8][9] This TME-modulating activity has two main components:
  - Anti-Cancer-Associated Fibroblast (CAF) Effect: E7130 has been shown to reduce the number of α-SMA (alpha-smooth muscle actin)-positive CAFs within the tumor.[1][7] CAFs are known to contribute to a tumor-promoting environment through the secretion of growth factors and extracellular matrix (ECM) remodeling.
  - Vascular Remodeling: E7130 promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral CD31-positive endothelial cells.[1][2] This vascular



normalization is hypothesized to alleviate hypoxia and improve the delivery of other therapeutic agents to the tumor.[3]

### **Signaling Pathways**

**E7130**'s effects on the TME, particularly its anti-CAF activity, are mediated through the inhibition of the TGF- $\beta$  signaling pathway. In vitro studies have demonstrated that **E7130** impedes the TGF- $\beta$ -induced transdifferentiation of fibroblasts into myofibroblasts (a key CAF phenotype).[7] This is achieved by disrupting the microtubule network formation necessary for focal adhesion assembly, which in turn inhibits the downstream activation of the PI3K/AKT/mTOR pathway.[7]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of E7130's anti-CAF activity.

# Quantitative Data Summary Preclinical In Vitro Activity



| Cell Line | Cancer Type                    | IC50 (nM)  | Reference |
|-----------|--------------------------------|------------|-----------|
| KPL-4     | Breast Cancer                  | 0.01 - 0.1 | [5]       |
| OSC-19    | Head and Neck<br>Squamous Cell | 0.01 - 0.1 | [5]       |
| FaDu      | Head and Neck<br>Squamous Cell | 0.01 - 0.1 | [5]       |
| HSC-2     | Head and Neck<br>Squamous Cell | 0.01 - 0.1 | [5]       |

### Phase I Clinical Trial (NCT03444701) - Dose Escalation

**Results** 

| Parameter                    | Value              | Reference |  |
|------------------------------|--------------------|-----------|--|
| Dosing Regimen 1 (Q3W)       |                    |           |  |
| Dose Range                   | 270 - 550 μg/m²    | [5]       |  |
| Maximum Tolerated Dose (MTD) | 480 μg/m²          | [5][6]    |  |
| Dosing Regimen 2 (Q2W)       |                    |           |  |
| Dose Range                   | 25 - 400 μg/m²     | [5]       |  |
| Maximum Tolerated Dose (MTD) | 300 μg/m²          | [5][6]    |  |
| Most Common TEAE             | Leukopenia (78.6%) | [5][6]    |  |
| Grade 3-4 TEAEs (Q3W)        | 93.3%              | [5][6]    |  |
| Grade 3-4 TEAEs (Q2W)        | 86.2%              | [5][6]    |  |

TEAE: Treatment-Emergent Adverse Event

### **Experimental Protocols**



#### In Vitro Co-culture System for CAF Activation

A detailed protocol for the in vitro co-culture system was described in a 2020 abstract from the American Association for Cancer Research.[7]

- Objective: To model the activation of normal human fibroblasts into CAFs by cancer cells and to assess the inhibitory effect of E7130.
- · Methodology:
  - Normal human fibroblasts are co-cultured with human cancer cells.
  - $\circ$  The activation of fibroblasts is assessed by measuring the expression of  $\alpha$ -SMA.
  - To examine the direct effect of TGF-β, normal human fibroblasts are treated with TGF-β
     (final concentration of 1 ng/mL) in the presence of varying concentrations of E7130.
  - $\circ$  Gene expression analysis and immunocytochemical analysis are performed to evaluate the effects on  $\alpha$ -SMA expression and the PI3K/AKT/mTOR pathway.





Click to download full resolution via product page

**Figure 2:** Workflow for the in vitro co-culture experiment.

#### In Vivo Xenograft Models

- Objective: To evaluate the in vivo antitumor activity and TME-modulating effects of **E7130**.
- General Methodology:
  - Human cancer cell lines (e.g., FaDu, OSC-19, HSC-2) are subcutaneously implanted into immunocompromised mice.
  - Once tumors are established, mice are treated with E7130 intravenously.
  - Tumor growth is monitored, and at the end of the study, tumors are excised for analysis.



- Immunohistochemical (IHC) analysis is performed on tumor tissues to assess changes in α-SMA-positive CAFs, CD31-positive endothelial cells, and other TME components.[1][3]
- In some studies, advanced imaging techniques such as multiplexed mass cytometry
   (CyTOF) and MRI are used to further characterize the TME.[1][8]

#### Conclusion

The development of **E7130** represents a remarkable success story in natural product synthesis and drug development. By overcoming the challenge of limited natural supply through a sophisticated total synthesis approach, Eisai and the Kishi group at Harvard University have brought forward a promising new anticancer agent with a unique dual mechanism of action. The ability of **E7130** to not only target cancer cells directly but also to favorably modulate the tumor microenvironment holds significant therapeutic potential. The ongoing clinical development of **E7130** will further elucidate its role in the treatment of solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. eisai.com [eisai.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate E7130 to Supply Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human study of E7130 (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]



- 8. Amelioration of Tumor-promoting Microenvironment via Vascular Remodeling and CAF Suppression Using E7130: Biomarker Analysis by Multimodal Imaging Modalities PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gram-Scale Synthesis of Anticancer Drug Candidate E7130 to Supply Clinical Trials [jstage.jst.go.jp]
- 10. Breakthrough in synthesis advances a potent anti-cancer agent | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Origin and Development of E7130: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604388#what-is-the-origin-of-the-e7130-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com